molecular formula C7H13NO3 B143361 Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate CAS No. 125629-87-0

Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate

Cat. No.: B143361
CAS No.: 125629-87-0
M. Wt: 159.18 g/mol
InChI Key: BSILTUUPJBINLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate belongs to the class of organic compounds known as pyrrolidine carboxylic acids. Pyrrolidine carboxylic acids are compounds containing a pyrrolidine ring which bears a carboxylic acid. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. This compound is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa).
This compound is the methyl ester of 5-(hydroxymethyl)pyrrolidine-3-carboxylic acid. It has a role as a metabolite. It is a member of pyrrolidines, a primary alcohol, a beta-amino acid ester, a methyl ester and a secondary amino compound.

Scientific Research Applications

Synthesis of Novel Heterocycles

Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate has been utilized in the synthesis of novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, existing in equilibrium with their 4-oxo tautomers. This synthesis process involves key intermediates like enaminones, which can also be used to construct other functionalized heterocycles (Grošelj et al., 2013).

Glycosidase Inhibition

Derivatives of this compound have been synthesized and shown to inhibit glycosidases, a group of enzymes involved in the processing of carbohydrates. Specific derivatives have demonstrated selective inhibition of alpha-mannosidase, a key enzyme in carbohydrate metabolism (Popowycz et al., 2004).

Antibacterial Applications

Several studies have explored the antibacterial potential of compounds derived from this compound. These compounds have been tested against various bacterial strains, showing moderate to good activity. Their structure, incorporating the pyrrolidine ring and methylamino residues, contributes to their antimicrobial properties (Devi et al., 2018).

Properties

CAS No.

125629-87-0

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C7H13NO3/c1-11-7(10)5-2-6(4-9)8-3-5/h5-6,8-9H,2-4H2,1H3

InChI Key

BSILTUUPJBINLI-UHFFFAOYSA-N

SMILES

COC(=O)C1CC(NC1)CO

Canonical SMILES

COC(=O)C1CC(NC1)CO

Synonyms

3-Pyrrolidinecarboxylicacid,5-(hydroxymethyl)-,methylester(9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate
Reactant of Route 2
Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate
Reactant of Route 3
Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate
Reactant of Route 4
Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate
Reactant of Route 5
Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate
Reactant of Route 6
Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate

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